Superior Postural Stability Maintenance in Elderly Subjects Compared to Triazolam and Zolpidem
In a randomized, double-blind, placebo-controlled crossover study of 13 healthy elderly subjects (aged 60-70 years), rilmazafone 1 mg demonstrated significantly improved performance on the body sway test compared to both zolpidem 5 mg and triazolam 0.125 mg when assessed the morning following bedtime administration [1]. This finding was observed despite comparable or favorable outcomes for zolpidem and triazolam on other psychomotor endpoints such as the Functional Reach Test [1].
| Evidence Dimension | Body sway test performance (objective measure of postural stability) |
|---|---|
| Target Compound Data | Rilmazafone 1 mg: Significantly improved body sway test versus comparator hypnotics |
| Comparator Or Baseline | Zolpidem 5 mg and Triazolam 0.125 mg (both clinically equivalent hypnotic doses) |
| Quantified Difference | Statistically significant improvement (p < 0.05) in body sway for rilmazafone compared to zolpidem and triazolam; specific numerical sway values not reported in abstract |
| Conditions | Healthy elderly subjects (n=13, mean age 64.5-70 years); single bedtime dose at 23:00; assessments at 04:00 and 07:00 the following morning; crossover design |
Why This Matters
This provides direct clinical evidence that rilmazafone produces a distinct residual effect profile favoring postural stability, a critical safety consideration for elderly patients at elevated risk of falls and hip fractures, which may influence formulary selection in geriatric sleep medicine contexts.
- [1] Uemura SI, Kanbayashi T, Wakasa M, et al. Residual effects of zolpidem, triazolam, rilmazafone and placebo in healthy elderly subjects: a randomized double-blind study. Sleep Med. 2015;16(11):1395-1402. doi:10.1016/j.sleep.2015.05.021 View Source
